3-Hydroxy-3-pentadecylpentanedioic acid
Description
3-Hydroxy-3-pentadecylpentanedioic acid is a branched hydroxy dicarboxylic acid characterized by a pentanedioic acid backbone (HOOC-CH2-C(OH)(C15H31)-CH2-COOH). Its structure features a hydroxyl group and a long pentadecyl (C15) alkyl chain at the third carbon, distinguishing it from simpler hydroxy acids like 3-hydroxypropionic acid (3-HP) . The extended alkyl chain in this compound likely enhances lipophilicity, making it suitable for surfactant or lipid-based formulations .
Properties
CAS No. |
52939-64-7 |
|---|---|
Molecular Formula |
C20H38O5 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
3-hydroxy-3-pentadecylpentanedioic acid |
InChI |
InChI=1S/C20H38O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(25,16-18(21)22)17-19(23)24/h25H,2-17H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
XIMVZSLUNQIRJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CC(=O)O)(CC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentadecyl-3-hydroxyglutaric acid typically involves the use of hydrogenated cardanol as a starting material. The synthetic steps are summarized as follows:
Preparation of 3-Pentadecyl (ω-hydroxyethoxy) benzene: Hydrogenated cardanol is dissolved in ethanol and subjected to a series of chemical transformations to introduce the hydroxyl group and the pentadecyl chain.
Conversion to 3-Pentadecyl-3-hydroxyglutaric acid: The intermediate product is further reacted under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of 3-Pentadecyl-3-hydroxyglutaric acid may involve large-scale synthesis using similar routes as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Pentadecyl-3-hydroxyglutaric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-pentadecyl-3-ketoglutaric acid, while reduction may produce 3-pentadecyl-3-hydroxyglutaric alcohol.
Scientific Research Applications
3-Pentadecyl-3-hydroxyglutaric acid has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a biomarker for certain diseases.
Industry: Utilized in the production of surfactants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Pentadecyl-3-hydroxyglutaric acid involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Inhibiting enzymes: Such as glutaryl-CoA dehydrogenase, leading to the accumulation of related metabolites.
Disrupting cellular processes: Such as mitochondrial respiration and redox homeostasis.
Inducing oxidative stress: By increasing the production of reactive oxygen species and decreasing antioxidant defenses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique properties emerge when compared to analogs with varying substituents or chain lengths. Key comparisons include:
Substituent Effects: 3-Hydroxy-3-(methoxycarbonyl)pentanedioic Acid (CAS 26163-65-5)
- Structure : Shares the pentanedioic acid backbone but replaces the pentadecyl group with a methoxycarbonyl (-OCOCH3) group .
- Properties :
- Applications : Likely used in esterification reactions or as a chelating agent due to its polar substituent.
Chain Length Variation: 3-Decyl-3-hydroxypentanedioic Acid (CAS 30403-47-5)
- Structure : Features a decyl (C10) chain instead of pentadecyl (C15) .
- Properties :
- Applications: Potential use in peptide modification or drug delivery systems where moderate lipophilicity is required .
Positional Isomerism: 3-Hydroxy-2-methylpentanoic Acid
- Structure: A monocarboxylic acid with a methyl group at the second carbon, lacking the dicarboxylic acid backbone .
- Properties :
- Applications : Primarily used in flavoring agents or as a metabolic intermediate.
Data Table: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent | Key Properties |
|---|---|---|---|---|---|
| 3-Hydroxy-3-pentadecylpentanedioic acid | Not reported | C20H38O5 | 358.52 g/mol | C15H31 (pentadecyl) | High lipophilicity, low solubility |
| 3-Hydroxy-3-(methoxycarbonyl)pentanedioic acid | 26163-65-5 | C8H10O7 | 218.16 g/mol | -OCOCH3 | Polar, acidic, moderate solubility |
| 3-Decyl-3-hydroxypentanedioic acid | 30403-47-5 | C15H28O5 | 288.38 g/mol | C10H21 (decyl) | Balanced solubility, intermediate MW |
| 3-Hydroxy-2-methylpentanoic acid | 13258-72-3 | C6H12O3 | 132.16 g/mol | -CH3 (methyl) | High solubility, low MW |
Biological Activity
3-Hydroxy-3-pentadecylpentanedioic acid (CAS No. 52939-64-7) is a fatty acid derivative that has garnered interest in various fields of biological research. This compound is characterized by its long carbon chain, which influences its biological properties and potential applications in pharmaceuticals and biotechnology.
Chemical Structure and Properties
The molecular formula of this compound is C17H34O4, with a molecular weight of 302.45 g/mol. The structure features a hydroxyl group and two carboxylic acid groups, contributing to its amphiphilic nature, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H34O4 |
| Molecular Weight | 302.45 g/mol |
| IUPAC Name | This compound |
| CAS Number | 52939-64-7 |
The biological activity of this compound is primarily attributed to its ability to interact with cell membranes and modulate various biochemical pathways. Its long hydrophobic tail allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Key Mechanisms:
- Membrane Interaction: The compound's hydrophobic properties enable it to interact with phospholipid bilayers, potentially altering membrane dynamics and influencing cellular signaling pathways.
- Enzyme Modulation: It may act as a substrate or inhibitor for specific enzymes involved in fatty acid metabolism, thereby affecting metabolic pathways related to energy production and storage.
Case Studies
- Anti-inflammatory Effects: A study explored the anti-inflammatory properties of fatty acid derivatives, including this compound. Results indicated that the compound reduced the expression of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
- Antimicrobial Activity: Research demonstrated that this compound exhibited antimicrobial properties against various bacterial strains. The mechanism was linked to membrane disruption, leading to cell lysis.
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Metabolic Regulation: Investigations into its role in metabolic disorders revealed that it could enhance insulin sensitivity in adipocytes, making it a candidate for diabetes management.
- Neuroprotective Effects: Preliminary findings suggest that the compound may offer neuroprotective benefits by reducing oxidative stress in neuronal cells, indicating its potential in neurodegenerative disease treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
